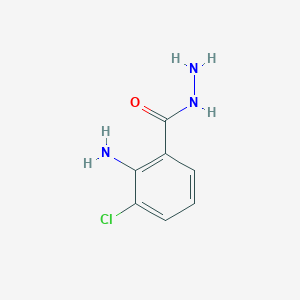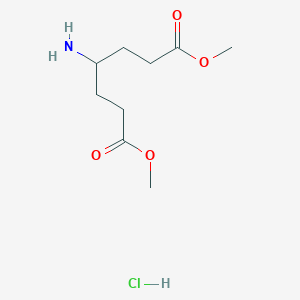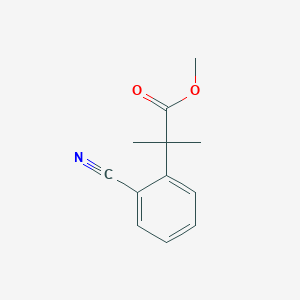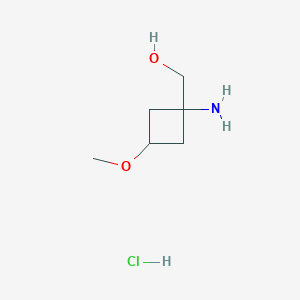![molecular formula C10H19BO3 B6603673 rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol CAS No. 2287240-96-2](/img/structure/B6603673.png)
rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol, or Rac-DMC, is a novel boron-based compound that has been extensively studied for its potential applications in scientific research and laboratory experiments. Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications.
Mécanisme D'action
Rac-DMC is a chiral molecule, meaning it has two mirror-image forms with distinct properties. This unique feature has made Rac-DMC an attractive tool for a variety of research applications. Rac-DMC works by binding to and modifying the activity of enzymes and other molecules. The two mirror-image forms of Rac-DMC have different affinities for different enzymes and molecules, which allows Rac-DMC to be used to study the stereoselectivity and stereospecificity of reactions.
Biochemical and Physiological Effects
Rac-DMC has been studied for its potential biochemical and physiological effects. Rac-DMC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Rac-DMC has also been found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. Additionally, Rac-DMC has been found to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-DMC has several advantages for use in laboratory experiments. Rac-DMC is a chiral molecule with two distinct forms, which allows it to be used to study the stereoselectivity and stereospecificity of reactions. Additionally, Rac-DMC is a potent inhibitor of several enzymes and cancer cell lines, which makes it an attractive tool for studying the effects of enzyme inhibition and cancer cell growth.
However, there are some limitations to using Rac-DMC in laboratory experiments. Rac-DMC is relatively expensive and difficult to synthesize, which can make it difficult to obtain in large quantities. Additionally, Rac-DMC is a potent inhibitor of enzymes and cancer cell lines, which means it can produce unintended effects if used in high concentrations.
Orientations Futures
Rac-DMC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on developing new synthesis methods for Rac-DMC to make it more cost-effective and accessible. Additionally, further research could focus on exploring the potential therapeutic applications of Rac-DMC, such as its potential use as an anti-cancer agent or as an anti-inflammatory agent. Finally, further research could focus on exploring the potential applications of Rac-DMC in other areas, such as its potential use as a chiral ligand for asymmetric catalysis.
Méthodes De Synthèse
Rac-DMC is synthesized using a method known as the Mitsunobu reaction. This reaction involves the formation of a boron-based enolate from an alcohol using a boron-based reagent, such as trimethylborate. This enolate is then reacted with an aldehyde or ketone to form a cyclopropylmethylboronic ester. This ester is then reacted with a chiral alcohol to form the desired chiral boron-based compound, Rac-DMC.
Applications De Recherche Scientifique
Rac-DMC has been extensively studied for its potential applications in scientific research. Rac-DMC can be used to study the stereoselectivity of reactions, as it has two mirror-image forms with distinct properties. Rac-DMC can also be used to study the stereospecificity of enzymes, as it has two distinct forms that can be used to measure the efficacy of enzymes in recognizing and binding to different forms of the same molecule. Additionally, Rac-DMC can be used as a chiral ligand for asymmetric catalysis, as it can be used to control the selectivity of catalysts in a range of reactions.
Propriétés
IUPAC Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNDTVRXDFFEA-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)
![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)
![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)



sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)

![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6603675.png)